(2,6-Dimethyloxan-4-yl)methanol

Physicochemical Properties Analytical Chemistry Process Development

(2,6-Dimethyloxan-4-yl)methanol (CAS 1429422-24-1), also known as (2,6-Dimethyltetrahydro-2H-pyran-4-yl)methanol, is a chiral tetrahydropyran derivative with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol. It is characterized by a methanol group at the 4-position of a tetrahydropyran ring that bears methyl substituents at the 2- and 6-positions.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 1429422-24-1
Cat. No. B1454938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dimethyloxan-4-yl)methanol
CAS1429422-24-1
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC1CC(CC(O1)C)CO
InChIInChI=1S/C8H16O2/c1-6-3-8(5-9)4-7(2)10-6/h6-9H,3-5H2,1-2H3
InChIKeyKHFIZKRUGALHGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2,6-Dimethyloxan-4-yl)methanol (CAS 1429422-24-1) — Properties, Purity, and Research Applications


(2,6-Dimethyloxan-4-yl)methanol (CAS 1429422-24-1), also known as (2,6-Dimethyltetrahydro-2H-pyran-4-yl)methanol, is a chiral tetrahydropyran derivative with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol. It is characterized by a methanol group at the 4-position of a tetrahydropyran ring that bears methyl substituents at the 2- and 6-positions [1]. This compound is a versatile building block in organic synthesis and medicinal chemistry, notably serving as a capping group in antiviral drug candidates [2]. Its distinct substitution pattern imparts unique physicochemical and stereochemical properties compared to unsubstituted or less substituted tetrahydropyran analogs .

Why (2,6-Dimethyloxan-4-yl)methanol Cannot Be Replaced by Unsubstituted or Mono-Substituted Tetrahydropyran Analogs


In pharmaceutical research, the tetrahydropyran scaffold is frequently employed as a bioisosteric replacement for carbocyclic rings, with substitution patterns critically influencing target binding, metabolic stability, and physicochemical properties [1]. (2,6-Dimethyloxan-4-yl)methanol features a specific 2,6-dimethyl substitution that alters its lipophilicity, boiling point, and density compared to the unsubstituted tetrahydropyran-4-methanol [2]. More importantly, this compound has been explicitly claimed in patents as a capping group for HCV inhibitors, where alternative tetrahydropyran capping groups (e.g., 4-methyltetrahydro-2H-pyran-4-yl or tetrahydro-2H-pyran-3-yl) are not considered equivalent and would likely yield different antiviral activity profiles [3]. Generic substitution with simpler tetrahydropyran methanols would therefore compromise the intended molecular recognition, synthetic route, and biological outcome [4].

Comparative Performance of (2,6-Dimethyloxan-4-yl)methanol Against Closest Analogs: A Quantitative Evidence Guide


Physicochemical Differentiation: Density and Boiling Point vs. Unsubstituted Tetrahydropyran-4-methanol

The 2,6-dimethyl substitution significantly alters the physical properties of (2,6-dimethyloxan-4-yl)methanol compared to the unsubstituted analog tetrahydropyran-4-methanol (CAS 14774-37-9). This differentiation is critical for purification (distillation) and formulation considerations [1].

Physicochemical Properties Analytical Chemistry Process Development

Medicinal Chemistry Differentiation: Use as a Capping Group in HCV Antivirals vs. Alternative Tetrahydropyran Capping Groups

Patents from Gilead Sciences specifically claim the 2,6-dimethyltetrahydro-2H-pyran-4-yl group as a capping moiety for polycyclic core HCV inhibitors, distinguishing it from other tetrahydropyran capping groups such as 4-methyltetrahydro-2H-pyran-4-yl and tetrahydro-2H-pyran-3-yl [1]. While exact IC50 values for isolated building blocks are not provided, the inclusion of this specific group in a compound that exhibits an IC50 of 2 nM against PI3K (BindingDB) illustrates the potent biological outcomes achievable when this building block is incorporated [2].

Medicinal Chemistry Antiviral Drug Discovery HCV Inhibitors

Synthetic Utility Differentiation: Chiral Building Block vs. Achiral Tetrahydropyran-4-methanol

Unlike the achiral tetrahydropyran-4-methanol, (2,6-dimethyloxan-4-yl)methanol contains stereocenters at the 2- and 6-positions, making it a valuable chiral building block for the construction of stereochemically complex molecules . Its specific stereoisomer, [(2R,4r,6S)-2,6-dimethyloxan-4-yl]methanol (CAS 942144-50-5), is commercially available and utilized in medicinal chemistry for stereospecific drug synthesis .

Asymmetric Synthesis Chiral Pool Synthesis Drug Discovery

Purity and Availability Differentiation: Commercial Specifications vs. Generic Tetrahydropyran Methanols

Commercial vendors typically supply (2,6-dimethyloxan-4-yl)methanol at high purity (≥97-98%), with multiple suppliers offering the compound for research and further manufacturing use . In contrast, the unsubstituted tetrahydropyran-4-methanol is widely available as a bulk industrial chemical with broader purity ranges, but the specific dimethyl-substituted variant is a niche building block with defined stereochemical purity requirements .

Chemical Procurement Building Block Supply Quality Control

Metabolic Stability and Lipophilicity Differentiation: Methyl Substitution Impact

The introduction of methyl groups at the 2- and 6-positions of the tetrahydropyran ring is expected to increase lipophilicity (LogP) and potentially enhance metabolic stability by blocking sites of oxidative metabolism [1]. While direct experimental LogP data for (2,6-dimethyloxan-4-yl)methanol is not publicly available, class-level inference suggests a significant increase in LogP compared to the unsubstituted analog (calculated LogP of tetrahydropyran-4-methanol is approximately 0.41) .

ADME Properties Drug Metabolism Physicochemical Profiling

High-Impact Application Scenarios for (2,6-Dimethyloxan-4-yl)methanol in Scientific Research and Development


Synthesis of HCV NS3/4A Protease Inhibitors and Related Antiviral Agents

This compound serves as a key capping group in the construction of polycyclic core HCV inhibitors, as described in Gilead patent families [1][2]. Researchers developing novel antivirals targeting hepatitis C can utilize (2,6-dimethyloxan-4-yl)methanol to build patent-defined leads or explore structure-activity relationships. The specific substitution pattern is essential for achieving the claimed biological activity; substitution with other tetrahydropyran capping groups would likely alter potency and selectivity.

Asymmetric Synthesis of Chiral Tetrahydropyran-Containing Natural Products and Pharmaceuticals

The chiral nature of (2,6-dimethyloxan-4-yl)methanol makes it a valuable starting material for the stereoselective synthesis of complex molecules, including those containing the tetrahydropyran motif found in marine polycyclic ethers and bioactive natural products . Its commercial availability in defined stereoisomeric forms enables enantioselective route design.

Physicochemical Property Optimization in Lead Compound Design

Compared to unsubstituted tetrahydropyran-4-methanol, the dimethyl-substituted variant offers differentiated density (0.9 vs. 1.0 g/cm³) and boiling point (235.1 vs. 218.9 °C), which can influence purification and formulation [3]. Additionally, the increased lipophilicity imparted by the methyl groups may enhance membrane permeability, making it a strategic choice for optimizing ADME properties in drug candidates [4].

Custom Synthesis of Building Blocks for Medicinal Chemistry Parallel Libraries

As a versatile building block with a reactive primary alcohol, (2,6-dimethyloxan-4-yl)methanol is suitable for derivatization (e.g., esterification, etherification, oxidation) to generate diverse libraries of tetrahydropyran-containing compounds [5]. Its specific substitution pattern ensures that library members possess the desired stereochemical and physicochemical characteristics distinct from those derived from simpler tetrahydropyran methanols.

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